3-Fluoro-5-(methoxymethyl)benzoic acid
Description
3-Fluoro-5-(methoxymethyl)benzoic acid is a fluorinated benzoic acid derivative featuring a fluorine atom at the 3-position and a methoxymethyl (-OCH2OCH3) group at the 5-position of the aromatic ring. The fluorine atom enhances electronegativity and metabolic stability, while the methoxymethyl group contributes to solubility and reactivity modulation. This compound is hypothesized to serve as a versatile intermediate in synthesizing bioactive molecules, leveraging its unique substituent arrangement for targeted interactions .
Properties
IUPAC Name |
3-fluoro-5-(methoxymethyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-13-5-6-2-7(9(11)12)4-8(10)3-6/h2-4H,5H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIVFVSSZLKOPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC(=C1)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction , which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions generally include a base (such as potassium carbonate), a solvent (such as toluene or ethanol), and a temperature range of 80-100°C.
Industrial Production Methods: Industrial production of 3-Fluoro-5-(methoxymethyl)benzoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-5-(methoxymethyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution: Formation of various substituted benzoic acids.
Oxidation: Formation of 3-Fluoro-5-(methoxymethyl)benzaldehyde or 3-Fluoro-5-(methoxymethyl)benzoic acid derivatives.
Reduction: Formation of 3-Fluoro-5-(methoxymethyl)benzyl alcohol or 3-Fluoro-5-(methoxymethyl)benzaldehyde.
Scientific Research Applications
Chemistry: 3-Fluoro-5-(methoxymethyl)benzoic acid is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound can be used to develop new drugs with potential therapeutic effects. Its unique structure allows for the exploration of new pharmacophores and the development of compounds with improved efficacy and reduced side effects.
Industry: In the industrial sector, 3-Fluoro-5-(methoxymethyl)benzoic acid can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(methoxymethyl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the methoxymethyl group can influence its solubility and bioavailability .
Comparison with Similar Compounds
Data Table: Comparative Analysis of Key Compounds
*Note: Data for 3-Fluoro-5-(methoxymethyl)benzoic acid inferred from structural analogs .
Biological Activity
3-Fluoro-5-(methoxymethyl)benzoic acid (CAS No. 1505243-31-1) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This detailed article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C10H11F O3
- Molecular Weight : 198.19 g/mol
- Structure : The compound features a benzoic acid core with a fluorine atom and a methoxymethyl group, which influence its biological properties.
The biological activity of 3-Fluoro-5-(methoxymethyl)benzoic acid can be attributed to several mechanisms:
- Enzyme Inhibition : The compound interacts with enzymes involved in various metabolic pathways, potentially altering their activity and leading to therapeutic effects.
- Cellular Signaling Modulation : It may bind to cell surface receptors, affecting downstream signaling pathways that regulate gene expression and cellular metabolism.
- Gene Expression Regulation : By interacting with transcription factors, the compound can influence gene expression patterns, contributing to its anticancer effects.
Biological Activities
Research indicates that 3-Fluoro-5-(methoxymethyl)benzoic acid exhibits various biological activities:
Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that the fluorine atom enhances this activity by improving lipophilicity and membrane penetration.
Anticancer Potential
The compound has shown promise in inhibiting the growth of cancer cell lines. For instance, it has been tested against human glioblastoma U251 cells and melanoma WM793 cells, demonstrating cytotoxic effects at certain concentrations. The mechanism appears to involve modulation of key signaling pathways associated with cell proliferation and survival.
Case Studies and Research Findings
Several studies have investigated the biological effects of 3-Fluoro-5-(methoxymethyl)benzoic acid:
-
Antimicrobial Studies :
- In vitro tests revealed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 1 to 4 µg/mL depending on the bacterial strain tested.
- The compound demonstrated significant antibacterial activity against drug-resistant strains, suggesting its potential as an alternative therapeutic agent in treating resistant infections.
-
Anticancer Studies :
- A study focused on the compound's effect on glioblastoma cells indicated a dose-dependent inhibition of cell viability, with IC50 values suggesting moderate potency compared to established chemotherapeutics.
- Mechanistic studies revealed that the compound induces apoptosis in cancer cells through activation of caspase pathways.
Dosage Effects
The effects of 3-Fluoro-5-(methoxymethyl)benzoic acid vary significantly with dosage:
| Dosage Range | Biological Effect |
|---|---|
| Low Doses | Minimal effects; potential for therapeutic applications. |
| High Doses | Significant alterations in cellular functions; potential for toxicity noted in animal models. |
Transport and Distribution
The transport mechanisms of this compound across cellular membranes are critical for its efficacy. It is believed to utilize specific transporters for cellular uptake, influencing its distribution within tissues and subsequent biological activity.
Comparative Analysis with Similar Compounds
3-Fluoro-5-(methoxymethyl)benzoic acid can be compared with other similar compounds:
| Compound | Key Features |
|---|---|
| 3-Fluoro-5-(trifluoromethyl)benzoic acid | Contains a trifluoromethyl group; higher electron-withdrawing capability. |
| 3-Bromo-5-fluorobenzoic acid | Contains a bromine atom; different reactivity profiles. |
| 3-Amino-5-(trifluoromethyl)benzoic acid | Contains an amino group; altered biological activities. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
